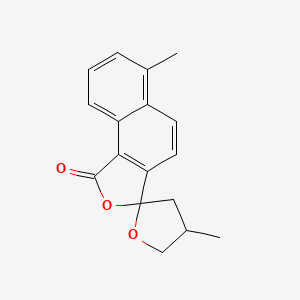

Dan shen spiroketal lactone

Overview

Description

Dan shen spiroketal lactone is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of the spiroketal family, which is characterized by a unique spirocyclic structure that includes a lactone moiety. Danshen has been used in traditional Chinese medicine for centuries, primarily for its cardiovascular benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dan shen spiroketal lactone typically involves the acid-catalyzed cyclization of dihydroxyketone precursors. This method is favored due to its efficiency in forming the spirocyclic structure. Various synthetic routes have been explored, including:

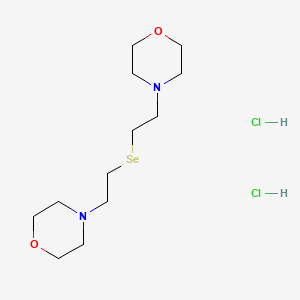

- Alkoxyselenation

- Alkyne cyclotrimerization

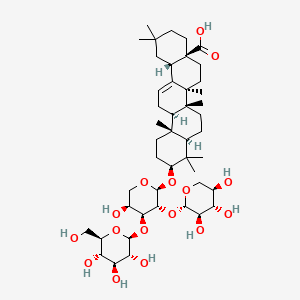

- Glycoside rearrangement

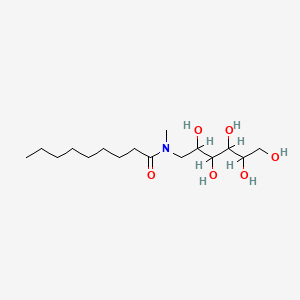

- Michael additions

- Ring-closing metathesis

- O-quinone methide hetero-Diels–Alder cycloadditions

- [3 + 2]-dipolar cycloadditions

- Alkyne hydroalkoxylations

- Radical cyclization

- Lactone alkylidenation

- Palladium(II)-catalyzed one-pot multi-component cascade reactions

- Ring expansion of donor–acceptor substituted cyclopropanes

- Kinetic spirocyclization of glycal epoxides

- Intramolecular Ullman-ether reaction .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic methods due to their efficiency and sustainability. A multienzymatic pathway enables the preparation of optically pure spirolactone building blocks. This involves a streamlined one-pot reaction cascade, combining chloroperoxidase, an oxidase, and an alcohol dehydrogenase .

Chemical Reactions Analysis

Types of Reactions: Dan shen spiroketal lactone undergoes various chemical reactions, including:

- Oxidation

- Reduction

- Substitution

- Cyclization

Common Reagents and Conditions: Common reagents used in these reactions include:

- Oxidizing agents such as hydrogen peroxide and potassium permanganate

- Reducing agents like sodium borohydride and lithium aluminum hydride

- Substitution reagents such as halogens and nucleophiles

- Catalysts like palladium and acid catalysts for cyclization reactions .

Major Products: The major products formed from these reactions include various spiroketal derivatives and lactone-containing compounds, which are often used in further synthetic applications .

Scientific Research Applications

Dan shen spiroketal lactone has a wide range of scientific research applications:

- Chemistry : Used as a building block in the synthesis of complex natural products and pharmaceuticals.

- Biology : Studied for its role in cellular processes and its potential as a bioactive molecule.

- Medicine : Investigated for its cardiovascular benefits, including the treatment of coronary heart disease and myocardial infarction .

- Industry : Utilized in the production of pharmaceuticals and as a precursor in various chemical syntheses .

Mechanism of Action

The mechanism of action of Dan shen spiroketal lactone involves multiple molecular targets and pathways. It is known to regulate serotonergic synapses, morphine addiction, nicotine addiction, and the NF-κB signaling pathway. These pathways are crucial in controlling inflammatory responses, cell proliferation, and metabolism .

Comparison with Similar Compounds

Dan shen spiroketal lactone is unique due to its specific spirocyclic structure and bioactivity. Similar compounds include:

- Spirolactones : Such as crassalactone D and lanceolactone A, which also exhibit bioactive properties .

- Carbohydrate-derived spiroketals : These compounds share structural similarities but differ in their biological activities and applications .

- Peniciketals : These compounds are synthesized through similar pathways and have comparable bioactivities .

Properties

IUPAC Name |

4',6-dimethylspiro[benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-10-8-17(19-9-10)14-7-6-12-11(2)4-3-5-13(12)15(14)16(18)20-17/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNYCCHXAULQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=CC=CC(=C4C=C3)C)C(=O)O2)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

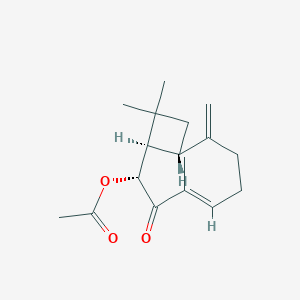

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)

![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

![(1S,2Z,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1236710.png)